2-Bromo-5-(2,2,2-trifluoroethoxy)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-5-11-1-4(2-12-5)13-3-6(8,9)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNISNOSMZQYLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401246104 | |
| Record name | Pyrimidine, 2-bromo-5-(2,2,2-trifluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-97-5 | |
| Record name | Pyrimidine, 2-bromo-5-(2,2,2-trifluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-bromo-5-(2,2,2-trifluoroethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Chemical Transformations of 2 Bromo 5 2,2,2 Trifluoroethoxy Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine (B1678525) Core
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic and heteroaromatic systems. masterorganicchemistry.comwikipedia.org The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to attack by nucleophiles. beilstein-journals.org This reactivity is significantly enhanced by the presence of electron-withdrawing substituents. masterorganicchemistry.com
Reactivity at the C-2 Bromine Position
The C-2, C-4, and C-6 positions of the pyrimidine ring are the most electron-deficient and, therefore, the most activated towards nucleophilic attack. stackexchange.comechemi.com In 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrimidine, the bromine atom at the C-2 position serves as an effective leaving group. The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the electrophilic C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring, including the electronegative nitrogen atoms. stackexchange.comechemi.com In the second step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The high reactivity of the C-2 position is a well-established principle in pyrimidine chemistry. The nitrogen atoms at positions 1 and 3 withdraw electron density inductively and through resonance, which stabilizes the anionic intermediate formed upon nucleophilic attack at the adjacent C-2 position. wikipedia.orgstackexchange.comechemi.com This makes the displacement of the C-2 bromine by a wide range of nucleophiles (such as amines, alkoxides, and thiolates) a facile process. nih.gov
Influence of the 2,2,2-Trifluoroethoxy Group on SNAr Pathways
The substituent at the C-5 position significantly influences the reactivity of the pyrimidine ring. The 2,2,2-trifluoroethoxy group is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms. This effect further depletes the electron density of the entire pyrimidine ring system.
The key impacts of the 2,2,2-trifluoroethoxy group on SNAr reactivity are:
Increased Electrophilicity: The electron-withdrawing nature of the group enhances the electrophilicity of the carbon atoms in the pyrimidine ring, particularly the C-2 and C-6 positions, making them more susceptible to nucleophilic attack.
Stabilization of the Meisenheimer Complex: The group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy of the rate-determining nucleophilic addition step. masterorganicchemistry.com
Enhanced Reaction Rates: Consequently, the presence of the 2,2,2-trifluoroethoxy group is expected to increase the rate of SNAr reactions at the C-2 position compared to unsubstituted or electron-donating group-substituted bromopyrimidines. Studies on similar systems have shown that electron-withdrawing groups accelerate SNAr reactions. nih.govnih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The C-Br bond in this compound makes it an excellent substrate for such transformations, particularly those catalyzed by palladium. illinois.edu
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.gov this compound can be effectively coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or their esters. nih.govrsc.org
A typical reaction involves a palladium(0) catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhosPdG2 | Catalyzes the C-C bond formation |
| Ligand | PPh₃, XPhos | Stabilizes the palladium center and modulates its reactivity |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation |
| Solvent | 1,4-Dioxane, Toluene, DMF | Solubilizes reactants and facilitates the reaction |
Research on the coupling of 5-bromopyrimidine (B23866) with furan-3-boronic acid has provided insights into the energetics of such reactions. illinois.edu The electron-deficient nature of the pyrimidine ring in the target compound can influence the efficiency of the coupling reaction. Electron-poor aryl halides are often excellent substrates for the initial oxidative addition step in the catalytic cycle. mdpi.com
Other Cross-Coupling Reaction Types (e.g., Sonogashira, Negishi)
Beyond the Suzuki-Miyaura reaction, this compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. researchgate.netscirp.orglibretexts.org This method allows for the direct introduction of an alkynyl moiety at the C-2 position of the pyrimidine ring, creating conjugated enyne systems. wikipedia.org
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi coupling a powerful synthetic tool.
Table 2: Comparison of Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp²)-C(sp) |
| Negishi | Organozinc compound | Pd or Ni catalyst | C-C (various hybridizations) |
Mechanistic Investigations of Cross-Coupling Processes Involving Bromopyrimidines
The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three key steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with the bromopyrimidine, inserting into the carbon-bromine bond to form a Pd(II) intermediate. illinois.edu The strength of the C-X bond is a critical factor, and the C-Br bond is sufficiently reactive for this step, making bromopyrimidines common substrates. illinois.edu
Transmetalation: The organic group from the coupling partner (e.g., the organoboron species in a Suzuki reaction) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. researchgate.net In the Suzuki reaction, the base plays a crucial role in activating the boronic acid for this step. illinois.edu
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mit.edu
Kinetic and computational studies on brominated aromatic and heteroaromatic substrates have elucidated the factors influencing each step, including ligand effects, the nature of the halide, and the electronic properties of the substrates. illinois.edu For bromopyrimidines, the electron-deficient character of the ring can accelerate the initial oxidative addition step, which is often rate-limiting.
Derivatization Strategies via Bromine Functionalization
The bromine atom on the pyrimidine ring of this compound serves as a key functional handle for a variety of derivatization strategies. The electron-deficient nature of the pyrimidine ring, further influenced by the electronegative bromine and the trifluoroethoxy group, makes the C2-Br bond susceptible to several types of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, providing access to a diverse array of novel pyrimidine derivatives.
Common derivatization strategies involving the bromine atom include:
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of the bromopyrimidine with an organoboron compound, typically a boronic acid or ester. This method is widely used to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 2-position. researchgate.netillinois.edu
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromopyrimidine with a primary or secondary amine. wikipedia.orgnih.govresearchgate.net This strategy is crucial for the synthesis of 2-aminopyrimidine (B69317) derivatives, which are important scaffolds in medicinal chemistry.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the bromopyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. soton.ac.uknih.gov This method is valuable for the synthesis of alkynylpyrimidine derivatives.
Nucleophilic Aromatic Substitution (SNAr): While less common for bromo derivatives compared to their fluoro or chloro counterparts, under certain conditions with strong nucleophiles, the bromine atom can be displaced. youtube.comnih.gov The feasibility of this reaction is dependent on the nucleophile's strength and the reaction conditions.
The following table summarizes these key derivatization reactions:
| Reaction Type | Reactant | Catalyst/Reagent | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd catalyst, Base | 2-Aryl/Heteroaryl/Vinyl-5-(2,2,2-trifluoroethoxy)pyrimidine |
| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Base | 2-(R¹R²N)-5-(2,2,2-trifluoroethoxy)pyrimidine |
| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 2-(Alkynyl)-5-(2,2,2-trifluoroethoxy)pyrimidine |
| Nucleophilic Aromatic Substitution | Nu⁻ | Strong Nucleophile | 2-(Nu)-5-(2,2,2-trifluoroethoxy)pyrimidine |
Table 1: Key Derivatization Strategies for this compound.
Chemical Stability and Potential Degradation Pathways under Reaction Conditions
The chemical stability of this compound is an important consideration during its synthesis, purification, and subsequent chemical transformations. The molecule possesses several functional groups that could be susceptible to degradation under certain conditions.
The pyrimidine ring itself is a relatively stable aromatic system. However, the presence of the bromine atom and the trifluoroethoxy group can influence its reactivity and stability.
Potential degradation pathways include:
Hydrolysis: Under harsh acidic or basic conditions, the ether linkage of the trifluoroethoxy group could potentially undergo hydrolysis to yield 2-bromo-5-hydroxypyrimidine and 2,2,2-trifluoroethanol (B45653). The pyrimidine ring is generally resistant to hydrolysis, but extreme pH and high temperatures might promote ring-opening reactions, although this is less likely under typical synthetic conditions.
Reductive Debromination: In the presence of certain reducing agents or under specific catalytic conditions (e.g., during some palladium-catalyzed reactions as a side reaction), the C2-Br bond can be cleaved, leading to the formation of 5-(2,2,2-trifluoroethoxy)pyrimidine.
Nucleophilic Attack on the Pyrimidine Ring: Strong nucleophiles could potentially attack the electron-deficient pyrimidine ring, leading to the formation of adducts or ring-opened products, especially at elevated temperatures.
The stability of the compound under various conditions is summarized in the table below:
| Condition | Potential Degradation Pathway | Potential Degradation Product(s) |
| Strong Acid (e.g., concentrated HCl, H₂SO₄) | Hydrolysis of the ether linkage | 2-Bromo-5-hydroxypyrimidine, 2,2,2-Trifluoroethanol |
| Strong Base (e.g., concentrated NaOH, KOtBu) | Hydrolysis of the ether linkage | 2-Bromo-5-hydroxypyrimidine, 2,2,2-Trifluoroethanol |
| Reducing Agents (e.g., H₂, Pd/C) | Reductive debromination | 5-(2,2,2-Trifluoroethoxy)pyrimidine |
| High Temperature | Thermal decomposition | Complex mixture of decomposition products |
Table 2: Potential Degradation Pathways for this compound.
It is important to note that the trifluoroethoxy group is generally considered to be chemically robust, and its degradation would likely require forcing conditions. The most probable transformation under typical synthetic protocols is the reaction at the C2-Br bond. Careful selection of reaction conditions is crucial to achieve the desired derivatization while minimizing potential degradation.
Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 2,2,2 Trifluoroethoxy Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationpdx.edunih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shiftspdx.edunih.gov
While specific experimental spectra for 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrimidine are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus. The pyrimidine (B1678525) ring, being an electron-deficient aromatic system, influences the shifts of its protons and carbons. The presence of a bromine atom and an electron-withdrawing trifluoroethoxy group further modifies these shifts.
¹H NMR: The pyrimidine ring is expected to show two signals for its two non-equivalent protons. These protons are in an aromatic environment and their chemical shifts would appear in the downfield region, typically between 7.0 and 9.0 ppm. libretexts.orglibretexts.org The methylene (B1212753) protons (-O-CH₂-CF₃) are adjacent to an oxygen atom, which deshields them, causing their signal to appear around 4.0-5.0 ppm. msu.edu This signal would likely be a quartet due to coupling with the three adjacent fluorine atoms.
¹³C NMR: The carbon atoms of the pyrimidine ring would resonate in the aromatic region of the spectrum (typically 100-160 ppm). chemicalbook.com The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronegativity and anisotropy. The carbons of the trifluoroethoxy group will also have characteristic shifts. The CH₂ carbon, being attached to oxygen, will be downfield, while the CF₃ carbon will show a distinct quartet signal due to one-bond carbon-fluorine coupling.
¹⁹F NMR: As a highly sensitive nucleus with a wide range of chemical shifts, ¹⁹F NMR is particularly useful for fluorinated compounds. nih.gov The three fluorine atoms of the trifluoroethoxy group are chemically equivalent and would produce a single signal. This signal would appear as a triplet due to coupling with the two protons on the adjacent methylene group.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.5 - 8.8 | Singlet / Doublet | Pyrimidine Ring Protons (H4, H6) |
| ¹H | ~4.8 - 5.0 | Quartet (q) | -O-CH₂-CF₃ |
| ¹³C | ~155 - 165 | Singlet | Pyrimidine Ring Carbons (C2, C4, C6) |
| ¹³C | ~110 - 120 | Singlet | Pyrimidine Ring Carbon (C5) |
| ¹³C | ~60 - 70 | Quartet (q) | -O-CH₂-CF₃ |
| ¹³C | ~120 - 125 | Quartet (q) | -CF₃ |
| ¹⁹F | ~ -70 to -80 | Triplet (t) | -CF₃ |
Application of Advanced NMR Techniques (e.g., 2D-NMR, NOESY)
A review of scientific literature did not yield specific studies applying advanced NMR techniques such as 2D-NMR (COSY, HSQC, HMBC) or NOESY to this compound. Such techniques would be invaluable for unambiguously assigning the proton and carbon signals and for confirming the connectivity between the pyrimidine ring and the trifluoroethoxy side chain.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysissapub.org
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is commonly used to confirm the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. chemguide.co.uk
The molecular formula for this compound is C₆H₄BrF₃N₂O, which corresponds to a molecular weight of approximately 257.01 g/mol . synblock.com In a mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of a bromine atom, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M⁺) and another for the molecule with the ⁸¹Br isotope (M+2). sapub.orgresearchgate.net
The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the cleavage of the weaker bonds in the structure. libretexts.org A plausible fragmentation pathway would involve the initial loss of the trifluoroethoxy group or cleavage of the ether bond.
Plausible Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 257/259 | [C₆H₄BrF₃N₂O]⁺ | Molecular Ion (M⁺) |
| 178/180 | [C₄H₂BrN₂O]⁺ | •CF₃CH₂ |
| 158/160 | [C₄H₂BrN₂]⁺ | •OCH₂CF₃ |
| 99 | [C₂H₂F₃O]⁺ | C₄H₂BrN₂ |
| 79 | [C₄H₃N₂]⁺ | Br, CO, HF |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
To date, no single-crystal X-ray diffraction studies for this compound have been reported in the peer-reviewed scientific literature. This analytical technique is essential for determining the exact three-dimensional arrangement of atoms in a crystalline solid. Without such a study, definitive data on its solid-state conformation and intermolecular interactions are not available.
Molecular Conformation and Intermolecular Interactions
In the absence of crystallographic data, a detailed analysis of the specific molecular conformation and the nature of intermolecular interactions, such as hydrogen bonds or halogen bonds, in the solid state of this compound cannot be performed. Such interactions play a critical role in determining the physical properties of the compound. najah.edued.ac.uk
Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This analysis is entirely contingent on the availability of crystal structure data obtained from X-ray diffraction. As no crystal structure has been published for this compound, a Hirshfeld surface analysis to investigate crystal packing and intermolecular contacts is not possible.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. While a specific experimental spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on the analysis of structurally related compounds, such as pyrimidine derivatives, hydrofluoroethers, and fluorinated ethanols. benthamopen.comresearchgate.netresearchgate.net
The primary functional groups within this compound are the pyrimidine ring, the trifluoroethoxy group, the ether linkage, and the carbon-bromine bond. Each of these will produce distinct signals in the IR spectrum.
Expected Infrared Absorption Bands:
A detailed interpretation of the expected vibrational modes is as follows:
C-H Stretching (Aromatic): The C-H stretching vibrations of the pyrimidine ring are anticipated to appear in the region of 3100-3000 cm⁻¹. libretexts.org
C-H Stretching (Aliphatic): The C-H stretching vibrations of the methylene group (-CH₂-) in the trifluoroethoxy moiety are expected in the 3000-2850 cm⁻¹ range. libretexts.org
C=N and C=C Stretching (Pyrimidine Ring): The stretching vibrations of the C=N and C=C bonds within the aromatic pyrimidine ring typically occur in the 1600-1450 cm⁻¹ region. researchgate.net
C-F Stretching: The presence of the trifluoromethyl (-CF₃) group will give rise to very strong and characteristic absorption bands in the 1250-1000 cm⁻¹ region. benthamopen.com These strong absorptions are a hallmark of fluorinated compounds.
C-O Stretching (Ether): The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage are expected to produce strong bands in the 1260-1000 cm⁻¹ range, potentially overlapping with the C-F stretching bands. benthamopen.com
C-Br Stretching: The stretching vibration of the carbon-bromine bond is typically observed in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
The following interactive table summarizes the predicted IR absorption bands for this compound and their corresponding functional group assignments based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Pyrimidine Ring | C-H Stretch | 3100-3000 | Medium |
| C=N, C=C Stretch | 1600-1450 | Medium to Strong | |
| Trifluoroethoxy Group | C-H Stretch (-CH₂-) | 3000-2850 | Medium |
| C-F Stretch (-CF₃) | 1250-1000 | Very Strong | |
| Ether Linkage | C-O-C Stretch | 1260-1000 | Strong |
| Bromo Substituent | C-Br Stretch | 600-500 | Medium to Strong |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating and quantifying components in a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrimidine derivatives. researchgate.net For this compound, a C8 or C18 stationary phase would likely provide good separation. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net Detection is commonly achieved using a UV detector, as the pyrimidine ring is expected to absorb UV light. A diode array detector could also be employed to obtain UV spectra of the eluted peaks, aiding in peak identification. tandfonline.com The method can be optimized by adjusting the gradient or isocratic elution conditions, flow rate, and column temperature to achieve the desired resolution and analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column, often with a nonpolar stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).
The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns for fluorinated compounds often involve the loss of HF or other fluorine-containing radicals. nih.gov The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Ultra-Performance Liquid Chromatography (UPLC):
UPLC is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. The principles of separation are the same as in HPLC, and similar stationary and mobile phases would be applicable for the analysis of this compound. UPLC is particularly useful for high-throughput screening and for the analysis of complex reaction mixtures where high resolution is required to separate closely eluting impurities. nist.gov
The following interactive table outlines hypothetical chromatographic conditions that could be used as a starting point for the analysis of this compound.
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Water Gradient | UV (e.g., 254 nm) | Purity assessment, reaction monitoring |
| GC-MS | Capillary column (e.g., HP-5MS) | Helium | Mass Spectrometry (EI) | Identification, purity assessment, impurity profiling |
| UPLC | C18 or C8 (e.g., 2.1 x 50 mm, <2 µm) | Acetonitrile/Water Gradient | UV or MS | High-throughput analysis, improved resolution |
These chromatographic techniques, in conjunction with IR spectroscopy, provide a comprehensive analytical toolkit for the unambiguous characterization and quality control of this compound.
Computational and Theoretical Investigations of 2 Bromo 5 2,2,2 Trifluoroethoxy Pyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a prominent method for the quantum chemical study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrimidine, offering a theoretical framework to understand its intrinsic characteristics.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT methods are employed to locate the minimum energy structure. This process provides precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric interactions.
Following geometry optimization, an analysis of the electronic structure provides a deeper understanding of the molecule's reactivity and properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov
The Molecular Electrostatic Potential (MEP) surface is another vital tool derived from electronic structure calculations. The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the ethoxy group, indicating their susceptibility to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.
Table 1: Illustrative DFT-Calculated Properties for a Substituted Pyrimidine
| Property | Illustrative Value | Significance |
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity |
Note: The values in this table are illustrative for a substituted pyrimidine and are not specific experimental or calculated values for this compound.
Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of the molecule.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov These theoretical chemical shifts, when compared with experimental data, can confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.netjetir.org The resulting theoretical infrared (IR) spectrum, which shows characteristic absorption bands for different functional groups, is a valuable tool for structural elucidation. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govnih.gov These calculations can determine the wavelengths of maximum absorption and the nature of the electronic transitions involved, such as π-π* and n-π* transitions within the pyrimidine ring. nih.gov
Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Pyrimidine
| Spectroscopy | Parameter | Illustrative Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Pyrimidine protons: 8.5-9.0; CH₂: 4.5-5.0 |
| ¹³C NMR | Chemical Shift (ppm) | Pyrimidine carbons: 140-160; CF₃: ~125 |
| IR | Vibrational Frequency (cm⁻¹) | C-F stretch: 1100-1300; C=N stretch: 1550-1650 |
| UV-Vis | λ_max (nm) | ~260 |
Note: The values in this table are illustrative for a substituted pyrimidine and are not specific experimental or calculated values for this compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transformation of reactants into products.
Transition State Analysis for Key Transformations
For any proposed reaction involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's feasibility and rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. researchgate.net
Analysis of Substituent Electronic and Steric Effects
The bromine atom and the 2,2,2-trifluoroethoxy group significantly influence the properties and reactivity of the pyrimidine ring through their electronic and steric effects.
The bromine atom is an electronegative substituent that exerts a deactivating, ortho-para directing effect in electrophilic aromatic substitution, although its influence in the context of the electron-deficient pyrimidine ring is more complex. The 2,2,2-trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack.
Steric effects arise from the spatial arrangement of atoms. researchgate.net The bulkiness of the bromine atom and the 2,2,2-trifluoroethoxy group can hinder the approach of reactants to certain positions on the pyrimidine ring, thereby influencing the regioselectivity of reactions. researchgate.net Computational analysis can quantify these steric effects by examining the optimized geometry and calculating steric hindrance parameters.
Synthetic Utility and Role As a Key Intermediate in Complex Molecule Synthesis
Design and Synthesis of Compound Libraries for Chemical Space Exploration:The search yielded no evidence of "2-Bromo-5-(2,2,2-trifluoroethoxy)pyrimidine" being used in the systematic design or synthesis of compound libraries for the purpose of chemical space exploration or fragment-based drug discovery.
Due to the absence of specific research findings for "this compound" in these precise contexts, generating a thorough, informative, and scientifically accurate article that strictly follows the provided outline is not feasible at this time. To do so would require speculation beyond the available data, which would not meet the required standard of scientific accuracy.
Future Research Perspectives and Emerging Methodologies for Halogenated Fluorinated Pyrimidines
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For a molecule like 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrimidine, future research will likely focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.
Key areas of development include:
Late-Stage Functionalization: Instead of building the molecule with all substituents in place, future routes may involve installing the bromine or trifluoroethoxy group at a later stage of the synthesis. For instance, methods for direct C-H fluorination or bromination of a pre-formed pyrimidine (B1678525) ring could dramatically shorten synthetic pathways. nih.govacs.org
Catalytic Approaches: Research into novel catalytic systems, such as iridium-catalyzed multicomponent synthesis, could enable the construction of the pyrimidine core from simpler, more sustainable building blocks like alcohols and amidines. nih.govorganic-chemistry.org This approach offers high atom economy and regioselectivity.
Photocatalysis: Visible-light photoredox catalysis presents a sustainable method for forming C-C and C-N bonds under mild conditions. acs.orgmdpi.com This could be applied to couple fragments to the pyrimidine core, avoiding the need for stoichiometric activators or harsh thermal conditions. nih.gov
| Feature | Traditional Synthesis (Hypothetical) | Proposed Sustainable Route |
| Starting Materials | Pre-functionalized, complex precursors | Simple alcohols, amidines, pyrimidine |
| Key Transformations | Stepwise condensation and halogenation | Iridium-catalyzed multicomponent reaction or late-stage C-H functionalization |
| Reagents | Stoichiometric strong bases/acids, hazardous brominating agents | Catalytic amounts of transition metals, light as a reagent |
| Byproducts | Significant salt waste, hazardous residues | Water, hydrogen, minimal waste |
| Energy Input | High temperatures, prolonged heating | Room temperature, visible light irradiation |
Exploration of Unconventional Reactivity and Catalysis
The reactivity of this compound is traditionally dominated by the nucleophilic substitution of the bromine atom. However, emerging catalytic methods can unlock new modes of reactivity for unprecedented molecular designs.
Future research directions could involve:
C-H Activation: The pyrimidine ring possesses C-H bonds that are typically unreactive. Transition-metal catalysis (e.g., using palladium, rhodium, or ruthenium) could enable the direct functionalization of these positions, allowing for the introduction of new substituents without relying on the pre-installed bromine handle. nih.govsouleresearchgroup.org This would provide access to novel isomers and derivatives.
Dual-Catalysis Systems: Combining photoredox catalysis with another catalytic cycle, such as transition metal or organocatalysis, can enable transformations that are not possible with either system alone. For this compound, this could facilitate novel cross-coupling reactions at the bromine position or even at C-H positions. acs.org
Enzymatic Catalysis: The use of halogenase enzymes offers a highly regioselective and environmentally friendly method for halogenation. nih.gov Future research could explore the enzymatic functionalization of the pyrimidine core, providing a green alternative to traditional chemical methods.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are transforming chemical research and manufacturing by offering enhanced safety, reproducibility, and efficiency.
Continuous Flow Synthesis: Implementing the synthesis of this compound in a continuous flow reactor can offer significant advantages. nih.gov Precise control over reaction parameters like temperature, pressure, and residence time can improve yields, minimize byproduct formation, and allow for the safe handling of hazardous reagents. researchgate.net Flash heating in flow systems can also accelerate reactions that are slow in batch processes. nih.gov
Automated Synthesis Platforms: Automated synthesizers using cartridge-based reagents can accelerate the exploration of derivatives of this compound. merckmillipore.comyoutube.com By programming a series of reactions (e.g., Suzuki couplings, aminations), these platforms can rapidly generate a library of new compounds for screening in drug discovery or materials science applications. researchgate.netnih.gov This high-throughput approach dramatically reduces the time required for lead optimization.
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Slow, inefficient, potential for hot spots | Rapid, efficient, excellent temperature control |
| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, enhanced containment |
| Scalability | Difficult, requires re-optimization | Straightforward, by running the system for longer |
| Reaction Time | Often long, determined by bulk heating/cooling | Can be significantly reduced via higher temperatures and pressures |
| Reproducibility | Can vary between batches | High, due to precise parameter control |
Advanced Characterization Techniques for In-situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimization. Advanced in-situ analytical techniques allow chemists to observe reactions as they happen, providing invaluable insights.
Real-Time NMR Spectroscopy: Techniques like ultrafast 2D NMR can be used to monitor the synthesis of or reactions involving this compound in real time. nih.govexlibrisgroup.com This allows for the direct observation of reactants, products, and transient intermediates, helping to elucidate complex reaction mechanisms and optimize conditions for maximizing yield and minimizing impurities.
In-situ IR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of key functional groups, tracking the progress of a reaction without the need for sampling. This is particularly useful in flow chemistry setups for ensuring process stability and quality.
| Technique | Information Gained for Reactions of this compound |
| In-situ NMR | Structural confirmation of intermediates, reaction kinetics, mechanism elucidation. nih.gov |
| In-situ FT-IR | Monitoring concentration of specific functional groups, reaction endpoint determination. |
| In-situ Raman | Tracking changes in the pyrimidine ring structure and C-Br bond during reaction. |
| Mass Spectrometry | Identification of products and byproducts in real-time, especially in flow systems. |
Synergistic Approaches: Combining Experimental and Computational Studies for Predictive Chemistry
The integration of computational chemistry with experimental work provides a powerful tool for accelerating research. By predicting molecular properties and reaction outcomes, computational studies can guide experimental design, saving time and resources.
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the electronic properties, stability, and reactivity of this compound and its derivatives. researchgate.netnih.gov This can help in understanding its reactivity in different chemical environments and in designing new molecules with desired properties. For example, calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization reactions. nih.gov
Predictive Modeling for Drug Discovery: If this compound is explored as a scaffold for medicinal chemistry, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov By combining experimental biological data with calculated molecular descriptors, these models can predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis. scirp.org
This synergistic approach, where computational predictions are validated by targeted experiments, represents the future of efficient molecular design and will be crucial in exploring the chemical space around this compound.
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrimidine?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 5-bromo-2-chloropyrimidine with 2,2,2-trifluoroethanol under basic conditions. For example:
- Reagents/conditions: Use cesium carbonate (Cs₂CO₃) as a base in anhydrous DMF at 80–100°C for 12–24 hours .
- Optimization: Continuous flow reactors can enhance reaction efficiency and yield by maintaining consistent temperature and reducing side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures is recommended for isolating high-purity product .
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR: Look for characteristic signals: pyrimidine ring protons (δ 8.6–9.2 ppm) and trifluoroethoxy group (–OCH₂CF₃, δ 4.7–5.0 ppm as a quartet) .
- ¹⁹F NMR: A singlet near δ -75 ppm confirms the trifluoroethoxy group .
- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ at m/z 273.97 (C₆H₄BrF₃N₂O) .
- IR Spectroscopy: Bands at ~1250 cm⁻¹ (C–F stretch) and ~1600 cm⁻¹ (C=N/C=C pyrimidine) validate functional groups .
Advanced: How can researchers address low yields caused by competing elimination or hydrolysis reactions during synthesis?
Methodological Answer:
- Side Reactions: Hydrolysis of the trifluoroethoxy group or dehalogenation may occur under prolonged heating.
- Mitigation Strategies:
- Use anhydrous solvents (e.g., DMF, acetonitrile) and inert atmospheres (N₂/Ar) to suppress hydrolysis .
- Optimize reaction time: Shorter durations (8–12 hours) reduce decomposition risks .
- Add catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
Advanced: What computational methods predict the electronic effects of the trifluoroethoxy substituent on pyrimidine reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. The trifluoroethoxy group withdraws electron density via inductive effects, activating the pyrimidine ring at specific positions for further substitution .
- Comparative Analysis: Compare HOMO/LUMO energies with analogs (e.g., 2-Bromo-5-methoxypyrimidine) to quantify electronic perturbations caused by the –OCH₂CF₃ group .
Advanced: How does the trifluoroethoxy group influence biological activity in drug discovery applications?
Methodological Answer:
- Lipophilicity: The –OCH₂CF₃ group increases logP compared to methoxy analogs, enhancing membrane permeability. Measure via reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- Metabolic Stability: Fluorine substitution reduces oxidative metabolism. Test in vitro using liver microsomes to compare half-life with non-fluorinated analogs .
- Case Study: In kinase inhibitors, the trifluoroethoxy group improves target binding affinity by forming hydrophobic interactions with active-site residues .
Advanced: How to resolve contradictions in regioselectivity data for cross-coupling reactions involving this compound?
Methodological Answer:
- Issue: Suzuki-Miyaura coupling may yield unexpected regioselectivity due to competing halogen (Br) vs. trifluoroethoxy group participation.
- Resolution:
- Use PdCl₂(dppf) as a catalyst to favor bromine-selective coupling .
- Conduct kinetic studies (GC-MS monitoring) to identify dominant pathways under varying conditions (e.g., temperature, ligand ratio) .
- Compare results with control substrates (e.g., 5-Bromo-2-methoxypyrimidine) to isolate electronic vs. steric effects .
Advanced: What strategies improve the stability of this compound under storage?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the bromine substituent or trifluoroethoxy group in humid environments.
- Stabilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
